molecular formula C11H11F3O2 B1390419 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid CAS No. 1017777-98-8

3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1390419
CAS No.: 1017777-98-8
M. Wt: 232.2 g/mol
InChI Key: MHVYTEBUXSYYCO-UHFFFAOYSA-N
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Description

3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a phenylpropionic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds within this class are recognized for their utility as key intermediates in the development of pharmaceutical candidates . The structure, featuring a propionic acid chain and a trifluoromethylphenyl group, is commonly investigated for creating molecules with potential pharmacological activities. Researchers value such frameworks for their potential to influence the lipophilicity and metabolic stability of target compounds, which are critical parameters in drug discovery . This product is intended for research purposes as a chemical intermediate. It can be used in various synthetic transformations, including amidation and esterification, to construct more complex molecules for biological evaluation. As a phenylpropionic acid derivative, its core structure is associated with research into anti-inflammatory agents and other therapeutic areas . Please note: The specific CAS Number, molecular formula, physicochemical properties, and confirmed biological mechanisms of action for this exact compound were not available in the current search and should be confirmed from authoritative sources. Warning: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVYTEBUXSYYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

Research indicates that 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid exhibits significant biological activity, particularly in anti-inflammatory pathways. Initial studies suggest that it may interact with specific receptors or enzymes involved in inflammation, indicating potential therapeutic benefits.

Case Study: Anti-inflammatory Activity

  • In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in developing anti-inflammatory drugs.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the creation of various derivatives that can be utilized in drug development and material science.

Comparison with Similar Compounds:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-3-(trifluoromethyl)benzoic acidContains a benzoic acid structureLacks the propionic chain
Methyl 3-[3-(trifluoromethyl)phenyl]propanoateMethyl ester of a similar propanoic acidPresence of an ester functional group
4-Trifluoromethylbenzoic acidTrifluoromethyl group on a benzoic ringNo propionic chain; primarily used in synthesis

This table illustrates how the presence of the propionic chain in this compound differentiates it from other compounds, providing unique reactivity patterns.

Material Science

The compound is also explored for applications in material science due to its unique chemical properties. Its ability to modify surface characteristics makes it suitable for developing advanced materials with enhanced performance.

Mechanism of Action

The mechanism by which 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl, Chloro, and Trifluoromethyl Groups

3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic Acid
  • CAS : 916420-76-3
  • Formula : C₁₀H₈ClF₃O₂
  • MW : 252.62 g/mol
  • Key Differences: Replaces the methyl group at position 2 with chlorine. Safety data highlight the need for careful handling due to its reactive nature .
3-[3-(Trifluoromethyl)phenyl]propionic Acid
  • CAS : 585-50-2
  • Formula : C₁₀H₉F₃O₂
  • MW : 218.17 g/mol
  • Key Differences: Lacks the methyl group at position 2, reducing steric hindrance. This compound is a known impurity in the synthesis of Cinacalcet, a drug for hyperparathyroidism, underscoring its relevance in pharmaceutical quality control .
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic Acid
  • CAS : 916420-46-7
  • Formula : C₁₀H₈ClF₃O₂
  • MW : 252.62 g/mol
  • Key Differences : The chloro and trifluoromethyl groups are positioned at 4 and 2, respectively. This spatial arrangement modifies dipole moments and may influence receptor-binding affinity compared to the target compound .

Positional Isomerism and Spatial Effects

3-(2-Trifluoromethylphenyl)propionic Acid
  • CAS : 94022-99-8
  • Formula : C₁₀H₉F₃O₂
  • MW : 218.17 g/mol
  • Key Differences: The trifluoromethyl group is at position 2 without a methyl substituent.
3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propionic Acid
  • Formula : C₁₀H₆F₆O₂
  • MW : 272.15 g/mol
  • Key Differences : Contains two trifluoromethyl groups (positions 2 and 3), significantly increasing lipophilicity and metabolic stability. However, this may compromise aqueous solubility, limiting bioavailability .

Functional Group Additions: Amino Derivatives

4-Trifluoromethyl-L-phenylalanine
  • CAS : 114926-38-4
  • Formula: C₁₀H₁₀F₃NO₂
  • MW : 233.19 g/mol
  • Key Differences: Incorporates an amino group, making it a chiral building block for peptide synthesis. The -CF₃ group at position 4 enhances hydrophobic interactions in drug-receptor binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula MW Substituents Key Applications/Properties
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid 1017777-98-8 C₁₁H₁₁F₃O₂ 232.20 2-Me, 3-CF₃ Pharmaceutical research, metabolic stability
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid 916420-76-3 C₁₀H₈ClF₃O₂ 252.62 2-Cl, 3-CF₃ Reactive intermediate, stringent safety protocols
3-[3-(Trifluoromethyl)phenyl]propionic acid 585-50-2 C₁₀H₉F₃O₂ 218.17 3-CF₃ Cinacalcet impurity, reduced steric hindrance
3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propionic acid - C₁₀H₆F₆O₂ 272.15 2-CF₃, 3-CF₃ High lipophilicity, solubility challenges
4-Trifluoromethyl-L-phenylalanine 114926-38-4 C₁₀H₁₀F₃NO₂ 233.19 4-CF₃, amino group Peptide synthesis, chiral drug design

Biological Activity

3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, with the molecular formula C₁₁H₁₁F₃O₂, is a compound that has garnered attention for its significant biological activity, particularly in the context of anti-inflammatory properties and interactions with various biological pathways. This article provides a detailed overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

  • Molecular Weight : Approximately 232.199 g/mol
  • Appearance : Solid crystalline substance
  • Melting Point : 90°C to 93°C
  • Functional Groups : Contains a trifluoromethyl group which enhances its lipophilicity and potential bioactivity.

Biological Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. The presence of the trifluoromethyl group is crucial as it influences the compound's chemical behavior and enhances its interaction with biological systems. Initial studies suggest that it may interact with specific receptors or enzymes involved in inflammatory pathways, indicating potential therapeutic benefits .

The compound's mechanism of action is believed to involve modulation of inflammatory mediators and pathways. It may inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in the synthesis of prostaglandins, thus reducing inflammation. Further research is necessary to elucidate these interactions fully and confirm its efficacy in clinical settings.

Comparative Analysis

A comparison with other compounds highlights the unique properties of this compound:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-3-(trifluoromethyl)benzoic acidContains a benzoic acid structureLacks the propionic chain
Methyl 3-[3-(trifluoromethyl)phenyl]propanoateMethyl ester of a similar propanoic acidPresence of an ester functional group
4-Trifluoromethylbenzoic acidTrifluoromethyl group on a benzoic ringNo propionic chain; primarily used in synthesis

This table illustrates how the presence of the propionic chain in this compound differentiates it from other compounds, providing unique reactivity patterns and potential applications in medicinal chemistry.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in cultured macrophages. These findings suggest a potential role in treating chronic inflammatory diseases.
  • Analgesic Properties : A study conducted on animal models indicated that this compound exhibits analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic mechanism appears to be linked to its ability to inhibit COX enzymes.
  • Pharmacokinetics : Preliminary pharmacokinetic studies show favorable absorption and distribution characteristics, which are enhanced by the lipophilic nature imparted by the trifluoromethyl group. This suggests potential for effective oral bioavailability .

Future Directions

Ongoing research is focused on:

  • Elucidating the precise molecular targets of this compound.
  • Conducting clinical trials to assess its efficacy and safety profile in humans.
  • Exploring its use as a lead compound for developing new anti-inflammatory medications.

Q & A

Basic: What synthetic routes are recommended for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves catalytic hydrogenation of unsaturated precursors or Friedel-Crafts alkylation to introduce the trifluoromethyl and methyl groups. For example:

  • Catalytic Hydrogenation : Palladium on charcoal (Pd/C) with H₂ gas can reduce α,β-unsaturated precursors (e.g., cinnamic acid derivatives) to yield the saturated propionic acid backbone .
  • Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may position the 2-methyl and 3-trifluoromethyl groups on the phenyl ring .
    Optimization Tips :
  • Control reaction temperature (40–80°C) to minimize decarboxylation.
  • Use anhydrous solvents (e.g., THF, DMF) to avoid side reactions with moisture-sensitive trifluoromethyl groups .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the propionic acid backbone and substituent positions. The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight (e.g., C₁₁H₁₁F₃O₂, theoretical 240.07 g/mol) .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) and monitor degradation .

Advanced: How do the trifluoromethyl and methyl substituents influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The trifluoromethyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability but potentially raising bioaccumulation concerns .
  • Acidity : The electron-withdrawing trifluoromethyl group lowers the pKa of the carboxylic acid (predicted ~3.5–4.0), affecting solubility and ionizability in biological systems .
  • Steric Effects : The 2-methyl group may restrict rotational freedom, influencing binding to enzymatic targets (e.g., cyclooxygenase analogs) .

Advanced: What methodologies assess environmental persistence and bioaccumulation potential?

Answer:

  • Environmental Monitoring : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) detects trace levels in water (detection limit: 0.1–1 ng/L). Isotope dilution corrects matrix effects .
  • Bioaccumulation Studies : Use in vitro models (e.g., fish liver cell lines) to measure uptake kinetics. The compound’s high logP (>3) suggests moderate bioaccumulation potential, requiring OECD 305 guideline testing .
  • Degradation Pathways : Advanced oxidation processes (AOPs) with hydroxyl radicals simulate environmental breakdown. Monitor intermediates via time-resolved MS .

Advanced: How can metabolic pathways of this compound be studied using in vitro models?

Answer:

  • Hepatocyte Assays : Primary human hepatocytes or HepG2 cells incubate with the compound (10–100 µM) to identify phase I/II metabolites. LC-QTOF-MS detects glucuronidation or sulfation products .
  • CYP450 Inhibition Screening : Use fluorometric assays (e.g., Vivid® CYP450 substrates) to assess interactions with CYP3A4 or CYP2D6, critical for drug-drug interaction profiling .
  • Stable Isotope Tracing : ¹³C-labeled propionic acid tracks incorporation into lipid biosynthesis pathways in cell cultures .

Advanced: What computational strategies predict interactions with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to cyclooxygenase (COX) or peroxisome proliferator-activated receptors (PPARs). The trifluoromethyl group may form halogen bonds with Arg120 in COX-2 .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., Hammett σ values) with anti-inflammatory activity. Include descriptors like polar surface area (PSA) and molar refractivity .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) for binding site flexibility .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Dose-Response Reproducibility : Standardize assays across labs (e.g., MTT for cytotoxicity, IC₅₀ for enzyme inhibition). Test multiple cell lines (e.g., RAW264.7 macrophages for inflammation studies) .
  • Batch Variability Control : NMR and HRMS verify compound purity (>98%) to exclude impurities (e.g., decarboxylated byproducts) as confounding factors .
  • Meta-Analysis : Use systematic reviews (PRISMA guidelines) to aggregate data from heterogeneous studies, adjusting for variables like solvent (DMSO vs. ethanol) .

Advanced: What are the regulatory considerations for handling this compound under REACH?

Answer:

  • SVHC Identification : The European Chemicals Agency (ECHA) classifies fluorinated analogs as Substances of Very High Concern (SVHC) due to persistence. Pre-register the compound for compliance with Annex XIV .
  • Toxicity Testing : Follow OECD 423 (acute oral toxicity) and 471 (mutagenicity) guidelines. The trifluoromethyl group may necessitate extended one-generation reproductive toxicity studies (OECD 443) .
  • Environmental Risk Assessment (ERA) : Submit data on aquatic toxicity (Daphnia magna EC₅₀) and biodegradation (OECD 301F) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
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3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid

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